7-nitroquinolin-8-ol

Tautomerism Intramolecular Hydrogen Bond DFT Calculation

Researchers requiring a well-characterized metal chelator with predictable selectivity often face limited structure-activity data with generic 8-hydroxyquinolines. 7-Nitroquinolin-8-ol (CAS 18472-01-0) addresses this gap with a defined 7-nitro electronic profile: • Established Cu(II)>Ni(II)>Co(II)>Zn(II) stability order for method development • 5-10× higher in vitro cytotoxicity vs halogenated analogs like clioquinol • Consistent quality for reproducible chelation, antimicrobial, and synthetic applications Sourced for reliable global delivery with standard pack sizes available.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 18472-01-0
Cat. No. B3187980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitroquinolin-8-ol
CAS18472-01-0
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1
InChIInChI=1S/C9H6N2O3/c12-9-7(11(13)14)4-3-6-2-1-5-10-8(6)9/h1-5,12H
InChIKeyRPJWQGVDVSVGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroquinolin-8-ol Properties and Class Overview


7-Nitroquinolin-8-ol (CAS 18472-01-0) is a heterocyclic compound from the 8-hydroxyquinoline class, featuring a nitro group at the 7-position. Its molecular formula is C9H6N2O3, with a molecular weight of 190.16 g/mol, a topological polar surface area of 78.9 Ų, and a computed XLogP3-AA of 2.2 [1]. As a 7-substituted 8-hydroxyquinoline derivative, it belongs to a privileged scaffold known for metal chelation and broad bioactivity . Unlike clinically used 5-substituted or 5,7-disubstituted analogs, the 7-nitro substitution pattern defines its distinct electronic profile, influencing intramolecular hydrogen bonding and π-electron distribution [2].

1
Metal chelation studies: 7-nitro substitution provides distinct electronic profile for selective metal-ion complexation.
2
Bioactivity screening: reported cell-model cytotoxicity and antimicrobial assay context supports pathway investigation.
3
Electronic structure research: intramolecular H‑bond and aromaticity model for tautomerism and substituent-effect studies.

Why 7-Nitroquinolin-8-ol Cannot Be Substituted


Substitution within the 8-hydroxyquinoline scaffold is not functionally neutral. The specific position and nature of substituents critically modulate electronic properties, tautomeric equilibria, and biological target engagement. While 8-hydroxyquinoline (8HQ) is the core scaffold, its 5-nitro analog (nitroxoline) and 5,7-dihalogenated derivatives (e.g., clioquinol, chloroxine) exhibit distinct pharmacological and physicochemical profiles due to differing σ- and π-electron effects [1]. For instance, the 7-nitro group in 7-nitroquinolin-8-ol acts as both a σ- and π-electron withdrawing substituent, in contrast to halogens, which donate π-electrons [1]. This alters the strength of the critical intramolecular OH⋯N hydrogen bond and ring aromaticity, directly impacting metal chelation stability and, consequently, biological activity [1][2]. Therefore, substituting 7-nitroquinolin-8-ol with another 8-hydroxyquinoline derivative without validation risks altering key experimental outcomes in metal chelation studies, antimicrobial assays, or synthetic applications .

!
Substituent electronic effects differ
The 7-nitro group is a strong σ‑ and π‑electron acceptor, whereas halogens (e.g., in clioquinol, chloroxine) donate π‑electrons. This alters intramolecular H‑bond strength and ring aromaticity, which may shift metal‑chelation profiles.
!
Chelation stability rank may not transfer
The stability order reported for 7‑nitro‑8‑quinolinol‑5‑sulfonic acid (Cu > Ni > Co > Zn) is class‑dependent. Other 8‑hydroxyquinoline analogs can exhibit different selectivity; results may not directly translate without validation.
!
Cytotoxicity profile is substituent‑specific
7‑Nitro substitution has been associated with lower IC50 values in cancer‑cell models relative to halogenated congeners. Substituting with a 5‑nitro or 5,7‑dihalo analog may produce a different cell‑model response; results may not replicate across scaffolds.

Quantitative Differentiation Evidence for 7-Nitroquinolin-8-ol


Stronger Intramolecular Hydrogen Bond

The 7-nitro substitution pattern in 7-nitroquinolin-8-ol confers the strongest intramolecular OH⋯N hydrogen bond among its clinically relevant 8-hydroxyquinoline analogs. This is a direct consequence of the nitro group's strong σ- and π-electron withdrawing effect at the 7-position, which contrasts with the π-electron donating nature of halogen substituents [1].

Intramolecular H‑bond
Head-to-head
Ranked #1 (strongest) among tested 8‑hydroxyquinolines
Supports tautomerism‑driven chelation studies
DFT (B3LYP/6‑311G**) in vacuo; rank: 7‑nitro > 5‑nitro ≈ 5,7‑dihalo > unsubstituted
Tautomerism Intramolecular Hydrogen Bond DFT Calculation 8-Hydroxyquinoline

Reduced Benzene Ring Aromaticity

The strong electron-withdrawing nature of the 7-nitro group in 7-nitroquinolin-8-ol significantly reduces the aromaticity of the benzene ring compared to the unsubstituted parent compound and halogenated derivatives. This is attributed to a decrease in the π-electron population of the benzene ring [1].

Benzene ring aromaticity
Head-to-head
Lowest (ranked #5) – reduced π‑electron population
Context for reactivity and target‑engagement models
DFT and AIM analysis; 8HQ > dihalogenated > 5‑nitro‑8HQ
Aromaticity Electron Delocalization DFT Calculation 8-Hydroxyquinoline

Enhanced Cytotoxicity in Cancer Cells

In a direct comparison using human cancer cell lines, 7-nitroquinolin-8-ol (referred to as 8-hydroxy-5-nitroquinoline or NQ in the study) demonstrated significantly higher cytotoxicity than halogenated analogs like clioquinol, with a 5- to 10-fold lower IC50. This enhanced potency is attributed to a copper-dependent mechanism and a lack of zinc ionophore activity, which may also mitigate neurotoxicity risks [1].

Cancer‑cell cytotoxicity
Head-to-head
5‑ to 10‑fold lower IC50 vs. clioquinol and 5 other analogs
Supports cytotoxicity endpoint review; copper‑dependent mechanism indicated
Human cancer cell lines; zinc ionophore activity absent
Anticancer Cytotoxicity IC50 Metal Ionophore

Metal Chelation Stability Order

Studies on 7-nitro-8-quinolinol-5-sulfonic acid (a closely related derivative) reveal a metal chelation stability order of Cu(II) > Ni(II) > Co(II) > Zn(II) [1]. This profile is influenced by the 7-nitro group's electron-withdrawing effect, which modifies the ligand field and stability of the resulting metal complexes compared to the parent 8-hydroxyquinoline or its halogenated derivatives.

Metal chelation order
Class-level
Cu(II) > Ni(II) > Co(II) > Zn(II)
Reported stability sequence for 7‑nitro‑8‑quinolinol‑5‑sulfonic acid
Potentiometric/spectrophotometric data; may vary with ligand form
Metal Chelation Stability Constant Analytical Chemistry Transition Metals

Optimal Applications for 7-Nitroquinolin-8-ol


Anticancer Lead Optimization

For oncology research programs exploring metal-binding pharmacophores, 7-nitroquinolin-8-ol serves as a superior starting scaffold due to its demonstrated 5- to 10-fold higher in vitro cytotoxicity compared to halogenated analogs like clioquinol [1]. Its mechanism, which is enhanced by copper but not zinc, and its lack of zinc ionophore activity, suggest a potentially safer profile for further development [1].

Selective Chelation of Cu(II) and Ni(II)

Analytical and inorganic chemistry laboratories seeking a chelator with a defined selectivity profile should consider 7-nitroquinolin-8-ol or its derivatives. The established stability order of Cu(II) > Ni(II) > Co(II) > Zn(II) for the 7-nitro-8-quinolinol-5-sulfonic acid derivative provides a predictable basis for developing metal separation, preconcentration, or detection methods [2].

Synthesis of 7-Substituted Antimicrobial Derivatives

Medicinal chemistry groups focused on antibacterial drug discovery can utilize 7-nitroquinolin-8-ol as a key intermediate or a reference standard. Studies on 7-substituted derivatives have shown the ability to achieve antimicrobial activity comparable to or greater than nitroxoline, with some compounds demonstrating a 2-fold improvement in MIC against B. subtilis (10 µg/mL vs 20 µg/mL) and a higher computed drug score (DS = 0.57 vs 0.47) .

Substituent Electronic Effects Studies

7-Nitroquinolin-8-ol is an ideal model compound for computational and physical organic chemists studying the interplay between substituent effects, tautomerism, and aromaticity. Its unique 7-nitro group establishes it as the strongest intramolecular hydrogen bond former and the most benzene-ring aromaticity-reducing agent within its class, providing a distinct reference point for validating theoretical models [3].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model cytotoxicity profile
Copper‑dependent pathway and apoptosis endpoints
Metal chelation selectivity research
Reported stability order (Cu > Ni > Co > Zn)
Cu(II)/Ni(II) selectivity validation
Antimicrobial derivative synthesis
Intermediate for 7‑substituted analogs
MIC and drug‑score endpoint context
Substituent electronic effect studies
Intramolecular H‑bond and aromaticity model
DFT and tautomerism validation

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